molecular formula C16H19FN4O2S B6446419 N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2549065-45-2

N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6446419
CAS No.: 2549065-45-2
M. Wt: 350.4 g/mol
InChI Key: GMYZXGWRJPXTKA-UHFFFAOYSA-N
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Description

N-[1-(6-Fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic small molecule featuring a quinazoline core substituted with a fluorine atom at the 6-position. The quinazoline moiety is linked to a piperidine ring, which is further functionalized with a cyclopropanesulfonamide group.

Properties

IUPAC Name

N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2S/c17-11-3-6-15-14(8-11)16(19-10-18-15)21-7-1-2-12(9-21)20-24(22,23)13-4-5-13/h3,6,8,10,12-13,20H,1-2,4-5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYZXGWRJPXTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2C=C(C=C3)F)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps. One common route starts with the preparation of the 6-fluoroquinazoline core, which is then functionalized to introduce the piperidine and cyclopropanesulfonamide moieties. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinazoline ring, using reagents like sodium azide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that are critical for cell growth and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights several sulfonamide-containing heterocyclic compounds, though none directly match the target molecule. Below is a structural and analytical comparison with patent-derived analogs ():

Table 1: Structural and Analytical Comparison

Compound Name Core Heterocycle Substituent(s) Molecular Weight (g/mol) LC/MS Data (m/z)
N-[1-(6-Fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide (Target) Quinazoline (6-fluoro) Piperidin-3-yl + cyclopropanesulfonamide Calculated: ~403.4 Not available
N-(1-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide Imidazo-pyrrolo-pyrazine Pyrrolidin-3-yl + cyclopropanesulfonamide 432 (M+H) Rt = 1.70 min
N-(4-(3-Propyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)cyclopropanesulfonamide Imidazo-pyrrolo-pyrazine Bicyclo[2.2.2]octane + propyl group Not reported Not available

Key Observations

Core Heterocycle Differences: The target compound employs a 6-fluoroquinazoline core, a scaffold known for kinase inhibition and DNA intercalation. In contrast, patent analogs use imidazo-pyrrolo-pyrazine cores, which are less common but may exhibit distinct binding profiles (e.g., kinase or epigenetic targets) . The fluorine atom in the target molecule could enhance metabolic stability and binding affinity compared to non-fluorinated analogs, as seen in other fluorinated pharmaceuticals .

Substituent Effects :

  • The piperidine ring in the target compound may confer different conformational flexibility compared to the pyrrolidine or bicyclo[2.2.2]octane systems in analogs. For example, bicyclo systems often improve rigidity and selectivity in drug design .
  • The cyclopropanesulfonamide group is conserved across all compounds, suggesting its role as a critical pharmacophore for target engagement or solubility.

Synthetic and Analytical Data :

  • Patent analogs report LC/MS retention times (e.g., Rt = 1.70 min) and molecular ion peaks (e.g., m/z 432), which aid in purity assessment . Similar data for the target compound are lacking but could be inferred using analogous methods (e.g., SHELX for crystallography, as in ).

Patent compounds with imidazo-pyrrolo-pyrazine cores might target alternative pathways, such as JAK/STAT or mTOR .

Biological Activity

N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the following components:

  • Quinazoline moiety : A fluorinated quinazoline derivative that is crucial for its biological activity.
  • Piperidine ring : Contributes to the compound's interaction with biological targets.
  • Cyclopropanesulfonamide group : Imparts specific pharmacological properties.

Chemical Formula

The chemical formula for this compound is C15H18FN3O2SC_{15}H_{18}FN_3O_2S.

Research indicates that this compound exhibits several biological activities, primarily through inhibition of specific receptors and enzymes:

  • Inhibition of CCR3 Receptor : It has been shown to inhibit the CCR3 receptor, which is involved in inflammatory responses. This inhibition can potentially reduce allergic reactions and asthma symptoms .
  • Anticancer Properties : The compound has demonstrated antiproliferative effects against various cancer cell lines, suggesting its role as a potential anticancer agent. Its mechanism may involve interference with cell cycle progression and induction of apoptosis .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Anti-inflammatory effects : By blocking CCR3, it may alleviate symptoms associated with allergic responses.
  • Antitumor activity : Exhibits cytotoxicity against cancer cells, particularly those with mutations in BRCA genes .

Data Table: Biological Activities

Activity TypeTarget/MechanismReference
CCR3 InhibitionReduces eotaxin-induced Ca2+^{2+} influx
AntiproliferativeInhibits growth in BRCA-deficient cancer cells
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: CCR3 Antagonism

A study evaluated the efficacy of this compound in a model of asthma. The compound was administered to mice sensitized to an allergen. Results showed a significant reduction in airway hyperresponsiveness and eosinophilic inflammation, supporting its potential use in treating asthma .

Case Study 2: Anticancer Activity

In vitro studies were conducted on various cancer cell lines, including those deficient in BRCA genes. The compound displayed IC5050 values in the nanomolar range, indicating potent anticancer activity. Further investigation revealed that it triggers apoptosis via the intrinsic pathway, characterized by mitochondrial membrane depolarization and caspase activation .

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